2,2'-Bioxirane

Description

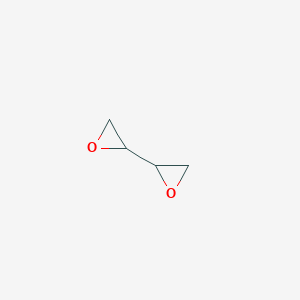

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIVKAOQEXOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | diepoxybutane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diepoxybutane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041307 | |

| Record name | 2,2'-Bioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992), Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diepoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

291 °F at 760 mmHg (NTP, 1992), 138 °C | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °F (NTP, 1992) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), In water, 1X10+6 mg/l | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.962 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.9 mmHg at 68 °F (NTP, 1992), 39.0 [mmHg], 3.9 mm Hg at 20 °C | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diepoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white | |

CAS No. |

298-18-0, 1464-53-5, 564-00-1 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diepoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:3,4-Diepoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diepoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bioxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bioxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-diepoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °F (NTP, 1992), -19 °C | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2:3,4-DIEPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,2'-Bioxirane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bioxirane, known commonly as diepoxybutane (DEB), is a bifunctional electrophile of significant interest in both industrial and biomedical research. Its structure, featuring two strained epoxide rings, imparts a high degree of reactivity, making it a potent crosslinking agent and a versatile chemical intermediate. However, this same reactivity is responsible for its genotoxic effects, as it is a critical metabolite of the industrial chemical 1,3-butadiene.[1][2] This guide provides a comprehensive overview of this compound, detailing its stereoisomeric forms, principal synthetic methodologies, physicochemical properties, and key applications. The narrative emphasizes the mechanistic rationale behind synthetic choices and the structure-activity relationships that govern its utility and toxicity.

Introduction and Structural Significance

This compound (C₄H₆O₂) is the IUPAC preferred name for the molecule also known as 1,2:3,4-diepoxybutane or butadiene diepoxide.[3][4][5] It exists as a colorless to light yellow liquid at room temperature and is miscible with water.[3][6][7] The molecule's core feature is the presence of two epoxide functional groups, which are three-membered cyclic ethers. The inherent ring strain of these epoxide moieties makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. This bifunctionality is the cornerstone of its primary application as a crosslinking agent for polymers and textiles.[3][8][9]

From a toxicological standpoint, this compound is the ultimate carcinogenic metabolite of 1,3-butadiene, a high-volume industrial chemical.[2] Its ability to alkylate DNA and form crosslinks is central to its mutagenic and carcinogenic properties, making its study critical for understanding the health risks associated with butadiene exposure.[2]

Stereoisomerism

The structure of this compound contains two stereogenic centers at the C2 and C2' positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and an achiral meso-diastereomer, (2R,2'S)-bioxirane.[3][10] The specific stereoisomer can influence biological activity and the stereochemistry of resulting products.

Caption: Logical relationship of this compound stereoisomers.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the oxidation of a C4 precursor. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.

Epoxidation of 1,3-Butadiene

The direct epoxidation of 1,3-butadiene is a common industrial approach. This reaction typically proceeds in a two-step manner where 1,3-butadiene is first oxidized to 3,4-epoxy-1-butene (butadiene monoxide), which is then further oxidized to this compound.

Reaction: CH₂=CH-CH=CH₂ + 2 [O] → O(CH₂)CH-CH(CH₂)O

Causality in Protocol Design:

-

Oxidizing Agent: Peroxy acids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. In industrial settings, catalysts are often employed with oxidants like hydrogen peroxide for improved safety and cost-effectiveness.

-

Reaction Control: The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions and polymerization of the highly reactive epoxide product.[3][8] Temperature control is critical. The stepwise nature allows for the isolation of the intermediate, butadiene monoxide, if desired.

Caption: Synthetic workflow from 1,3-butadiene to this compound.

Alternative Laboratory Syntheses

For laboratory-scale or stereospecific synthesis, alternative methods are often preferred.

-

From 1,3-Butadiene Monoxide: Commercially available butadiene monoxide can be used as a starting material for the second epoxidation step, offering a more controlled entry point to the final product.[14]

-

From 1,4-Dichloro-2,3-butanediol: This method involves the base-induced double intramolecular cyclization (Williamson ether synthesis) of the corresponding dichlorodiol.[14] This approach can provide good stereochemical control if the starting diol is enantiomerically pure.

Experimental Protocol: Synthesis from 1,4-Dichloro-2,3-butanediol

-

Dissolution: Dissolve 1,4-dichloro-2,3-butanediol in a suitable solvent such as methanol or ethanol.

-

Base Addition: Cool the solution in an ice bath. Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, portion-wise while monitoring the temperature. The base acts as a proton abstractor from the hydroxyl groups, initiating the cyclization.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Neutralize any excess base with a dilute acid. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. The crude product is then purified by vacuum distillation to yield this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its small, polar, and highly strained structure. It is a flammable and combustible liquid.[4][15]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [3][4][5] |

| Molar Mass | 86.09 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4][7][9] |

| Density | 1.113 g/cm³ (at 18-25 °C) | [3][7] |

| Melting Point | 2-4 °C (36-39 °F) | [3][7] |

| Boiling Point | 138 °C (280 °F) at 760 mmHg | [3][6] |

| Water Solubility | Miscible | [3][6] |

| Vapor Pressure | 3.9 mmHg at 20 °C | [6] |

| Flash Point | 45-46 °C (113-115 °F) | [3][16] |

| log Kow | -0.28 | [4][6] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the C-H stretching of the epoxide rings and the characteristic C-O-C asymmetric stretching of the oxirane ring. Data is available in the NIST Chemistry WebBook.[17]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molar mass (86.09 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of the epoxide rings.[4][18][19]

Chemical Reactivity and Core Applications

The high reactivity of this compound is its most defining chemical feature. The two epoxide rings are potent electrophiles, readily undergoing ring-opening reactions with a wide variety of nucleophiles, including water, alcohols, amines, and thiols.[8] This reactivity can also lead to polymerization, which can be violent if not controlled, especially in the presence of catalysts or heat.[3][8]

Application as a Crosslinking Agent

The primary industrial use of this compound is as a crosslinking agent for polymers (e.g., resins) and textiles.[3][8][9] The bifunctional nature of the molecule allows it to form covalent bridges between two different polymer chains.

Mechanism of Action:

-

A nucleophilic group on a polymer chain (e.g., a hydroxyl or amine group) attacks one of the epoxide rings.

-

This results in a ring-opening reaction, forming a covalent bond between the polymer and the bioxirane molecule.

-

The second epoxide ring remains available to react with a nucleophilic group on an adjacent polymer chain.

-

This second reaction creates a stable ether or amine linkage, effectively "linking" the two polymer chains together.

This process transforms linear polymers into a three-dimensional network, significantly enhancing material properties such as strength, thermal stability, and chemical resistance.[20]

Caption: Workflow of polymer crosslinking using this compound.

Biomedical and Research Applications

-

Chemical Intermediate: this compound serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals, such as erythritol.[4][6][9]

-

Fanconi Anemia Diagnosis: Due to its potent DNA crosslinking ability, this compound is used in the "DEB test" to diagnose Fanconi anemia, a genetic disorder characterized by chromosomal instability.[3][6] Cells from patients with this condition show a markedly increased rate of chromosomal breakage when exposed to DEB compared to healthy cells.

-

Toxicology Research: As a key metabolite of 1,3-butadiene, synthesized this compound is crucial for toxicological studies.[1] It is used to prepare analytical standards for quantifying DNA and protein adducts, which serve as biomarkers of exposure and effect.[1][2]

Safety and Handling

This compound is a hazardous substance that requires careful handling.[7]

-

Toxicity: It is highly toxic by inhalation and skin absorption and is a severe irritant to the skin, eyes, and respiratory tract.[8][9][15]

-

Carcinogenicity: It is classified as a probable human carcinogen (IARC Group 2A) and is reasonably anticipated to be a human carcinogen by the NTP.[4]

-

Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[3][16]

-

Reactivity: It can polymerize explosively when heated or in the presence of catalysts.[8]

All work with this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

- Diepoxybutane - Wikipedia. [Link]

- Diepoxybutane | C4H6O2 | CID 11254 - PubChem - NIH. [Link]

- RoC Profile: Diepoxybutane - N

- Diepoxybutan - Wikipedia. [Link]

- This compound - NIST WebBook. [Link]

- Diepoxybutane - ChemBK. [Link]

- This compound, (2S,2'S)- - NIST WebBook. [Link]

- Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed. [Link]

- Synthesis, Characterization, and in Vitro Quantitation of N-7-Guanine Adducts of Diepoxybutane | Chemical Research in Toxicology. [Link]

- Diepoxybutane - Hazardous Agents - Haz-Map. [Link]

- This compound - NIST WebBook. [Link]

- Chiroptical properties of this compound | Request PDF - ResearchG

- This compound - NIST WebBook. [Link]

- (2R,2'R)-2,2'-Bioxirane - PubChem. [Link]

- rel-(2R,2′R)-2,2′-Bioxirane - CAS Common Chemistry. [Link]

- Butadiene diepoxide - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- 1,3-Butadiene - NCBI. [Link]

- 1,3-butadiene - Organic Syntheses Procedure. [Link]

- Arkema organic peroxides in crosslinking - RBH Ltd. [Link]

Sources

- 1. Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diepoxybutane - Wikipedia [en.wikipedia.org]

- 4. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. chembk.com [chembk.com]

- 8. DIEPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Diepoxybutane - Hazardous Agents | Haz-Map [haz-map.com]

- 10. researchgate.net [researchgate.net]

- 11. (2R,2'R)-2,2'-Bioxirane | C4H6O2 | CID 92270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, (2S,2'S)- [webbook.nist.gov]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. Diepoxybutan – Wikipedia [de.wikipedia.org]

- 15. D,L-1,2:3,4-DIEPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. rbhltd.com [rbhltd.com]

Introduction: The Structural Elucidation of a Bifunctional Epoxide

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bioxirane

This compound, also known by its IUPAC name 2-(oxiran-2-yl)oxirane or the common synonym 1,2:3,4-diepoxybutane (DEB), is a highly reactive, bifunctional electrophile.[1] With the molecular formula C₄H₆O₂, it consists of two epoxide rings linked by a carbon-carbon single bond.[2][3] This deceptively simple structure exists as three stereoisomers: a pair of enantiomers ((2R,2'R) and (2S,2'S)) and a meso compound.[4][5][6] Its significance in research and industry stems from its role as a potent cross-linking agent, a metabolite of the carcinogen 1,3-butadiene, and a versatile building block in organic synthesis.[7][8]

Given its high reactivity and potential carcinogenicity, the unambiguous identification and characterization of this compound are paramount for professionals in drug development, toxicology, and materials science.[7][9] Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supplemented with field-proven experimental insights.

Logical Framework for Spectroscopic Analysis

The structural confirmation of a molecule like this compound follows a multi-pronged, synergistic approach. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an irrefutable structural assignment.

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of this compound. The strained three-membered rings and the presence of stereoisomers create a distinct and informative spectral fingerprint.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The protons on the epoxide rings of this compound are deshielded due to the electronegativity of the adjacent oxygen atom. However, the significant ring strain associated with the oxirane structure shifts these signals slightly upfield compared to protons on a typical acyclic ether.[10] The molecule's symmetry and stereochemistry mean that the methylene (CH₂) and methine (CH) protons on the rings constitute a complex spin system, often resulting in overlapping multiplets rather than simple first-order patterns.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation & Interpretation

The ¹H NMR spectrum of an isomeric mixture of this compound in CDCl₃ shows signals corresponding to the methine (CH) and methylene (CH₂) protons of the epoxide rings.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Methylene Protons (-CH₂) | ~2.73 - 2.86 | Multiplet |

| Methine Protons (-CH-) | ~2.83 - 2.99 | Multiplet |

| Table 1: ¹H NMR Spectroscopic Data for this compound (isomeric mixture) in CDCl₃. Data synthesized from available sources.[11] |

The spectrum is characterized by a complex set of overlapping multiplets in the range of δ 2.7-3.0 ppm .[11] This complexity arises because the two protons of a given CH₂ group are diastereotopic, meaning they are chemically non-equivalent and couple to each other as well as to the adjacent CH proton. This results in a dense region of signals that confirms the presence of the saturated, strained epoxide rings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: The carbon atoms in the epoxide rings are subject to the same electronic effects as their attached protons. They are deshielded by the oxygen atom but appear at a relatively high field (low ppm value) compared to other ether carbons due to the high degree of ring strain.[12] For an isomeric mixture, one can expect to see distinct signals for the methine and methylene carbons of each stereoisomer present.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Utilize the same high-field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128-1024 scans are typically required for a good signal-to-noise ratio.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).[13]

Data Presentation & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.

| Signal Assignment | Chemical Shift (δ) in ppm |

| Methylene Carbons (-CH₂-) | ~45-50 |

| Methine Carbons (-CH-) | ~50-55 |

| Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound. Ranges are based on typical values for epoxides.[10][12] |

The spectrum is expected to show two distinct signals (or groups of signals if isomers are resolved) in the δ 45-55 ppm region.[12] This narrow range is highly characteristic of epoxide carbons and provides compelling evidence for the presence of the two oxirane rings, corroborating the ¹H NMR data.

Caption: Structure of this compound with expected NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, its primary utility lies in confirming the presence of C-O ether linkages and the absence of other common functional groups.

Expertise & Causality: The diagnostic power of IR for epoxides comes from identifying characteristic vibrations of the three-membered ring. These include the C-O bond stretching and the "ring breathing" modes. Crucially, the spectrum's value also comes from what is absent: there should be no strong, broad absorption in the 3200-3500 cm⁻¹ range (indicating an O-H group) and no sharp, intense absorption around 1700 cm⁻¹ (indicating a C=O group).[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: As this compound is a liquid at room temperature, no special preparation is needed.[9] Place one drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

-

Data Analysis: Identify the key absorption bands and assign them to specific molecular vibrations.

Data Presentation & Interpretation

The IR spectrum of this compound is characterized by several key features confirming its structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Alkane (on epoxide ring) |

| ~1250 | C-O Stretch / Ring Vibration | Epoxide (Oxirane) |

| ~950-810 | C-O Stretch / Ring Vibration | Epoxide (Oxirane) |

| Table 3: Key IR Absorption Bands for this compound. Data from the NIST Chemistry WebBook.[14] |

The spectrum is dominated by C-H stretching absorptions just below 3000 cm⁻¹. The most diagnostic bands are the strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range.[14] These are characteristic of the asymmetric and symmetric C-O stretching and ring deformation modes of the strained oxirane ring.[10] The combination of these bands with the absence of hydroxyl or carbonyl signals is definitive proof of the diepoxide structure.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Causality: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation through the cleavage of its weakest bonds. For this compound, the likely points of cleavage are the C-C bond connecting the two rings and bonds within the strained rings themselves. The resulting fragment ions create a unique mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification, or by direct insertion probe.[15]

-

Ionization: Use a standard electron ionization source, typically operating at 70 eV. This energy is sufficient to cause reproducible fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Data Presentation & Interpretation

The EI mass spectrum provides direct evidence of the molecule's mass and fragmentation pathways.

| m/z | Proposed Fragment Identity | Significance |

| 86 | [C₄H₆O₂]⁺• | Molecular Ion (M⁺•) |

| 57 | [C₃H₅O]⁺ | Loss of a formyl radical (•CHO) |

| 43 | [C₂H₃O]⁺ | Acylium ion, fragment of one ring |

| 29 | [CHO]⁺ | Formyl cation |

| Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. Data from the NIST Chemistry WebBook.[16] |

The mass spectrum shows a molecular ion peak at m/z = 86 , which corresponds to the molecular weight of C₄H₆O₂ (86.09 g/mol ).[2][16] This confirms the elemental formula. The fragmentation pattern is dominated by ions resulting from the cleavage of the epoxide rings. The base peak is often at m/z = 29 ([CHO]⁺), with other significant fragments at m/z = 43 ([CH₃CO]⁺ or [C₂H₃O]⁺) and m/z = 57 .[16] This pattern is consistent with the breakdown of the two linked oxirane units.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the presence of strained epoxide rings. IR spectroscopy validates the functional groups present (C-O) and, critically, those that are absent (OH, C=O). Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide an unambiguous and robust structural elucidation, which is essential for any researcher, scientist, or drug development professional working with this highly reactive and significant molecule.

References

- Diepoxybutane - Wikipedia. Wikipedia. [Link]

- This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- 2,2'-bioxiran | C4H6O2 | 1464-53-5. Dräger VOICE. [Link]

- Diepoxybutane | C4H6O2 | CID 11254.

- Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions.

- This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Spectroscopic Identification of Ethers and Epoxides.

- Butane, 1,2:3,4-diepoxy-, (.+/-.)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Method for determining 1,2:3,4-diepoxybutane in workplace air. Medycyna Pracy. [Link]

- Cross-linking of starch with 1, 2, 3, 4-diepoxybutane or 1, 2, 7, 8-diepoxyoctane. Chemicke Zvesti. [Link]

- Spectroscopy of Ethers and Epoxides.

- Butane, 1,2:3,4-diepoxy-, (.+/-.)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

- Butadiene diepoxide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- (2R,2'R)-2,2'-Bioxirane.

- rel-(2R,2′R)-2,2′-Bioxirane. CAS Common Chemistry. [Link]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

- This compound, (2S,2'S)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

Sources

- 1. Diepoxybutane | C4H6O2 | CID 11254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. achemtek.com [achemtek.com]

- 4. This compound, (2S,2'S)- [webbook.nist.gov]

- 5. (2R,2'R)-2,2'-Bioxirane | C4H6O2 | CID 92270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.sk [chem.sk]

- 9. draeger.com [draeger.com]

- 10. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 11. 1,3-Butadiene diepoxide(1464-53-5) 1H NMR [m.chemicalbook.com]

- 12. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. This compound [webbook.nist.gov]

- 15. Method for determining 1,2:3,4-diepoxybutane in workplace air [medpr.imp.lodz.pl]

- 16. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Chiroptical Properties of 2,2'-Bioxirane Enantiomers

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chiroptical properties of the enantiomers of 2,2'-Bioxirane, a molecule of significant interest due to its rigid yet conformationally complex structure. We delve into the critical interplay between stereochemistry and spectroscopic response, offering a detailed narrative grounded in both experimental data and advanced computational modeling. This document is designed to serve as a practical and authoritative resource, elucidating the principles and protocols necessary for the accurate determination of absolute configuration and conformational analysis of this and similar chiral molecules. By integrating detailed experimental workflows with the causal logic behind theoretical choices, we aim to equip researchers with the knowledge to confidently apply chiroptical techniques in their own work.

Introduction: The Significance of Chirality and this compound

Chirality is a fundamental property of molecular systems that dictates biological activity, pharmacological efficacy, and toxicological profiles.[1] The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit dramatically different interactions within a chiral environment such as the human body. Consequently, the unambiguous assignment of the absolute configuration of chiral molecules is a critical task in drug discovery and development.[1]

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, has emerged as a powerful, non-destructive tool for this purpose.[1] Techniques such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) provide a fingerprint of a molecule's three-dimensional structure in solution.[2][3]

This compound (also known as 1,2:3,4-diepoxybutane) serves as an exemplary system for studying chiroptical phenomena. It possesses two equivalent stereogenic centers, leading to a pair of enantiomers, (2R,2'R) and (2S,2'S), and an achiral meso form. While the oxirane rings are rigid, rotation around the central C-C bond introduces conformational flexibility, which profoundly influences the observed chiroptical properties. A thorough understanding of this compound's chiroptical behavior provides a robust framework for the stereochemical analysis of more complex molecules.

Stereochemistry and Conformational Landscape of this compound

The chiroptical properties of this compound are intrinsically linked to its conformational preferences. Rotation about the C2-C2' bond gives rise to three key low-energy conformers for the chiral enantiomers. These are often denoted as G+, G-, and cis conformers.

A pivotal study by Daugey et al. utilized Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level to elucidate this conformational landscape.[2] For an isolated molecule, the Gibbs populations were determined to be approximately 51% for G+, 44% for G-, and 5% for the cis conformer.[2] This distribution is crucial, as the final observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The relative populations of these conformers are sensitive to the surrounding environment. In solvents with higher dielectric constants, the population of the more polar G+ conformer increases at the expense of the G- form.[2] This solvent-induced conformational shift directly impacts the measured chiroptical response, a factor that must be accounted for in any rigorous analysis.

Caption: Conformational landscape of a this compound enantiomer.

Experimental Protocols for Synthesis and Chiroptical Analysis

A self-validating study of chiroptical properties begins with the synthesis of enantiomerically pure samples and is followed by meticulous spectroscopic measurement.

Enantioselective Synthesis of (S,S)-2,2'-Bioxirane

The synthesis of enantiopure this compound can be reliably achieved from chiral pool precursors. The following protocol is adapted from a procedure published in Organic Syntheses, ensuring robustness and reproducibility.[4]

Starting Material: L-Threitol 1,4-bismethanesulfonate.

Core Reaction: A double intramolecular Williamson ether synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen line, suspend L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) in 180 mL of diethyl ether.[4]

-

Base Addition: While stirring the suspension vigorously, add a solution of potassium hydroxide (11.6 g, 0.207 mol) in 35 mL of water dropwise over 15 minutes using a pressure-equalizing addition funnel.[4]

-

Reaction: Stir the now clear mixture for an additional 45 minutes at room temperature.[4]

-

Workup: Decant the ether layer. Wash the remaining aqueous layer with two 50-mL portions of diethyl ether. Combine all ether layers.[4]

-

Drying and Concentration: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by rotary evaporation at low temperature to yield the crude (S,S)-1,2,3,4-diepoxybutane.[4]

-

Purification: The product can be further purified by distillation under reduced pressure.

Note: The (R,R)-enantiomer can be synthesized following the same procedure starting from D-threitol 1,4-bismethanesulfonate.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed structural information about a molecule in solution.[5]

Instrumentation: A commercial FTIR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM) and a linear polarizer. A high-sensitivity detector, such as a Mercury Cadmium Telluride (MCT) detector, is required.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CCl₄, CDCl₃, DMSO-d₆) at a concentration that gives an absorbance of approximately 0.5-1.0 in the spectral region of interest.[6] A typical concentration is around 0.1 M.

-

Cell Assembly: Use a demountable cell with BaF₂ windows and a path length appropriate for the solvent and concentration (typically 100-200 µm).

-

Instrument Setup: Purge the spectrometer with dry nitrogen or air to minimize water and CO₂ interference. Set the desired spectral resolution (e.g., 4 cm⁻¹).

-

Data Acquisition:

-

Collect the VCD spectrum of the racemic mixture (if available) or the solvent to obtain a baseline.

-

Collect the VCD spectrum of the enantiopure sample.

-

For robust data, collect spectra in blocks of several hundred to a few thousand scans and average them.

-

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final VCD spectrum.

Caption: Workflow for DFT calculation of chiroptical properties.

Data Analysis and Interpretation: A Case Study

The study by Daugey et al. provides an excellent dataset for demonstrating the power of this combined experimental and theoretical approach. [2]

Optical Rotation

The specific optical rotation of the this compound enantiomers was measured in various solvents and compared with values calculated using TD-DFT with the polarizable continuum model (PCM) to account for solvent effects.

| Solvent | Experimental [α]D20 ((S,S)-enantiomer) | Calculated [α]D20 ((S,S)-enantiomer) |

| Cyclohexane | +17.0 | +18.7 |

| CCl₄ | +16.0 | +16.7 |

| CH₂Cl₂ | +10.0 | +11.1 |

| Acetonitrile | +8.0 | +8.8 |

| DMSO | +3.0 | +4.9 |

| (Data sourced from Daugey et al., Chirality, 2018, 30(4), 342-350) | ||

| [2] | ||

| The excellent agreement between the experimental and calculated values, including the trend of decreasing specific rotation with increasing solvent polarity, provides strong evidence for the correct assignment of the absolute configuration. This trend is directly linked to the solvent-induced shift in the G+/G- conformational equilibrium. |

Vibrational Circular Dichroism

The VCD spectra provide a much richer source of structural information. The experimental VCD spectrum of (S,S)-2,2'-Bioxirane in CCl₄ shows a distinct pattern of positive and negative bands. DFT calculations were able to perfectly reproduce this complex VCD spectrum, but only when the final spectrum was generated from a Boltzmann average of the G+ and G- conformers. [2]This demonstrates that a single-conformation model is insufficient and highlights the necessity of a thorough conformational analysis. The strong correlation between the experimental and the Boltzmann-averaged theoretical spectrum serves as a definitive confirmation of the absolute configuration.

Conclusion and Outlook

The chiroptical properties of this compound enantiomers offer a compelling case study in modern stereochemical analysis. This guide has outlined a robust, integrated strategy that combines enantioselective synthesis, precise spectroscopic measurement (VCD, ORD, ECD), and rigorous computational modeling (DFT). The causality behind each step—from the necessity of a full conformational search to the importance of solvent effects—has been emphasized to provide not just a protocol, but a field-proven methodology.

The excellent congruence between experimental data and theoretical predictions for this compound validates this approach as a powerful tool for determining the absolute configuration of chiral molecules. For researchers in drug development and related fields, the adoption of such a self-validating system of synthesis, measurement, and calculation is essential for ensuring the stereochemical integrity of new chemical entities.

References

- Daugey, N., De Rycke, N., Brotin, T., & Buffeteau, T. (2018). Chiroptical properties of this compound. Chirality, 30(4), 342-350. [Link]

- Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions of Large Molecular Systems Parametrized for All spd-Block Elements (Z = 1–86). Journal of Chemical Theory and Computation, 13(4), 1989-2009.

- Zhou, W., et al. (2024). A simple and rapid simultaneous measurement strategy for optical rotatory dispersion and circular dichroism. eLight. [Link]

- Creative BioStructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]

- Ehlert, S., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6033–6046. [Link]

- Machajewski, T. D., & Wong, C. H. (1999). SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Organic Syntheses, 76, 101. [Link]

- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To study the Circular Dichroism of some substances with chiral chromophores. [Link]

- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (1995). The Theoretical Calculation of Vibrational Circular Dichroism Spectra.

- Abbate, S., Longhi, G., & Lebon, F. (2011). Experimental methods for measuring optical rotatory dispersion. Chirality, 23(8), 711-716. [Link]

- Srebro-Hooper, M., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. [Link]

- Polavarapu, P. L. (2002). VCD Spectroscopy for Organic Chemists. Wiley. [Link]

- Kirchner, B., et al. (2020). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Bohrium. [Link]

- Beyramabadi, S. A. (2014).

- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To study the Optical Rotatory Dispersion (ORD) of some chiral substances. [Link]

- Carreira, E. M., & Kvaerno, L. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling.

- Nistri, D., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. MDPI. [Link]

- Amanote Research. (2018). (PDF) Chiroptical Properties of this compound - Chirality. [Link]

- Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link]

- Wu, S., et al. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition, 61(46), e202212589. [Link]

- Autschbach, J., Nitsch-Velasquez, L., & Rudolph, M. (2011). Time-dependent density functional response theory for electronic chiroptical properties of chiral molecules. Topics in Current Chemistry, 298, 1-98. [Link]

- Benkovics, T., et al. (n.d.). Enantioselective Preparation of (S)

- Dove, A. P., & Li, H. (2017). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 117(18), 12065–12099. [Link]

- Di Donato, M., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(6), 1801. [Link]

- Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. [Link]

Sources

In-Depth Technical Guide to the Thermodynamic Stability of 2,2'-Bioxirane Conformers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 2,2'-bioxirane (also known as 1,2:3,4-diepoxybutane). As a molecule of significant interest in synthetic chemistry and drug development, a thorough understanding of its conformational landscape is paramount for predicting its reactivity, designing stereoselective syntheses, and understanding its interactions in biological systems. This document delves into the conformational preferences of both the chiral (2R,2'R and 2S,2'S) and the achiral meso (2R,2'S) diastereomers, integrating high-level computational data with experimental spectroscopic insights. We will explore the subtle interplay of intramolecular forces, including steric hindrance, dipole-dipole interactions, and hyperconjugation, that govern the relative stabilities of the various conformers. Detailed computational and experimental protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Structural Significance of this compound

This compound is a versatile diepoxide that serves as a valuable building block in organic synthesis. Its two stereogenic centers give rise to three stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-2,2'-bioxirane, and a meso compound, (2R,2'S)-2,2'-bioxirane.[1] The presence of two strained oxirane rings imparts high reactivity, making it a useful precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.

The molecule's flexibility arises from rotation around the central C2-C2' single bond, leading to the existence of several conformational isomers, or conformers. The relative populations of these conformers at equilibrium are dictated by their thermodynamic stability, which in turn is governed by a delicate balance of intramolecular interactions. A comprehensive understanding of this conformational landscape is crucial for predicting the molecule's physical properties, chiroptical behavior, and reactivity in chemical transformations.

Conformational Landscape of Chiral this compound

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of the chiral enantiomers of this compound.[2] These studies have identified three key low-energy conformers: two gauche conformers, denoted as G+ and G-, and a higher-energy cis (or syn-periplanar) conformer.

Gauche Conformers: The Predominant Species

The most stable conformations of chiral this compound are the two gauche conformers, G+ and G-. In these arrangements, the two oxirane rings are staggered relative to each other. DFT calculations at the B3LYP/aug-cc-pVTZ level of theory have shown that in the gas phase, the G+ and G- conformers exist in nearly equal populations, with the G+ conformer being slightly more abundant.[2]

| Conformer | Gibbs Population (Gas Phase) | O-C-C-O Dihedral Angle (approx.) |

| G+ | 51% | +60° |

| G- | 44% | -60° |

| cis | 5% | 0° |

Table 1: Calculated Gibbs free energy populations of the major conformers of chiral this compound in the gas phase.[2]

The preference for the gauche conformation over the anti conformation (which is not a minimum on the potential energy surface) is a manifestation of the gauche effect . This phenomenon, often observed in molecules with electronegative substituents on adjacent carbons, arises from a combination of stabilizing and destabilizing interactions.

Intramolecular Interactions Governing Stability

The thermodynamic stability of the gauche conformers is a result of a complex interplay of several intramolecular forces:

-

Hyperconjugation: This is a key stabilizing interaction where there is delocalization of electron density from a filled bonding orbital (typically a C-H σ orbital) to an adjacent empty or partially filled anti-bonding orbital (σ). In the gauche conformers of this compound, there is a favorable overlap between C-H σ orbitals and the anti-bonding C-O σ orbitals of the adjacent oxirane ring. This interaction is maximized in the staggered gauche arrangement.

-

Dipole-Dipole Interactions: Each oxirane ring possesses a significant dipole moment due to the electronegative oxygen atom. In the gauche conformers, these dipoles are oriented in a way that minimizes repulsion, contributing to their stability. In contrast, the cis conformer exhibits significant dipole-dipole repulsion, leading to its higher energy.

-

Steric Hindrance: While the gauche arrangement is electronically favored, there is some degree of steric repulsion between the two oxirane rings. However, this is outweighed by the stabilizing electronic effects. The cis conformer suffers from the most significant steric strain due to the eclipsing of the two rings.

The High-Energy Cis Conformer

The cis conformer, where the two oxirane rings are eclipsed, is the least stable of the three low-energy conformers, accounting for only about 5% of the population in the gas phase.[2] Its higher energy is primarily due to increased torsional strain and unfavorable steric and electrostatic interactions between the two rings being in close proximity.

Conformational Analysis of Meso-2,2'-Bioxirane

The conformational landscape of the achiral meso diastereomer of this compound presents a different energetic profile compared to its chiral counterparts. Due to its plane of symmetry, the two gauche conformers are enantiomeric and therefore have equal energy.

Computational studies have revealed that for meso-2,2'-bioxirane, the most stable conformation is an anti-periplanar arrangement, where the two oxirane rings are positioned 180° apart. This is in stark contrast to the chiral enantiomers where the gauche conformers are favored.

| Diastereomer | Most Stable Conformer |

| Chiral (RR/SS) | Gauche (G+ and G-) |

| Meso (RS) | Anti |

Table 2: Comparison of the most stable conformers for the chiral and meso diastereomers of this compound.

The preference for the anti conformation in the meso isomer is primarily driven by the minimization of steric hindrance between the two oxirane rings. In this arrangement, the bulky groups are positioned as far apart as possible.

Experimental and Computational Protocols

The determination of the thermodynamic stability of this compound conformers relies on a synergistic approach combining computational modeling and experimental spectroscopy.

Computational Workflow for Conformational Analysis

A robust computational workflow is essential for accurately predicting the relative energies and geometries of the conformers.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: Generate initial 3D structures of the different conformers (gauche, anti, cis) for both the chiral and meso diastereomers.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). This step locates the minimum energy structures on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

-

Relative Energy Calculation: Calculate the relative energies of the conformers based on their electronic energies, enthalpies, or Gibbs free energies. The Gibbs free energy is the most relevant for determining thermodynamic stability at a given temperature.

-

Solvent Effects (Optional but Recommended): To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations. The polarity of the solvent can significantly influence the relative populations of the conformers.[2]

Caption: A typical computational workflow for the conformational analysis of this compound.

Experimental Validation: Chiroptical Spectroscopy

Experimental techniques, particularly chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful tools for validating the computational predictions and providing insights into the solution-phase conformational equilibria.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since each conformer has a unique 3D structure, it will also have a distinct VCD spectrum. By comparing the experimentally measured VCD spectrum of a sample with the Boltzmann-averaged theoretical spectra of the calculated conformers, one can determine the relative populations of the conformers in solution.[2]

-

Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. ROA is particularly sensitive to the stereochemistry of the molecular backbone and can provide valuable information about conformational preferences.

The excellent agreement between the experimentally measured VCD and ROA spectra and the DFT-calculated, Boltzmann-averaged spectra for the G+ and G- conformers provides strong evidence for the accuracy of the computational model.[2]

Caption: The synergistic relationship between experimental spectroscopy and computational chemistry in determining conformational populations.

Conclusion

The thermodynamic stability of this compound conformers is a nuanced subject governed by a delicate balance of electronic and steric effects. For the chiral enantiomers, the gauche conformers are significantly more stable than the cis conformer, a preference driven by the gauche effect, which in this system is dominated by stabilizing hyperconjugative interactions and favorable dipole-dipole alignments. In contrast, the meso diastereomer favors an anti conformation to minimize steric repulsion. The combination of high-level DFT calculations and chiroptical spectroscopies like VCD and ROA provides a powerful and self-validating approach to unraveling the complex conformational landscape of this important synthetic building block. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to understand and predict the behavior of this compound and related molecules in their respective applications.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92270, (2R,2'R)-2,2'-Bioxirane.

- Daugey, N., De Rycke, N., Brotin, T., & Buffeteau, T. (2018). Chiroptical properties of this compound. Chirality, 30(4), 342-350. [Link]

Sources

An In-depth Technical Guide to 2,2'-Bioxirane for Advanced Research and Development

Executive Summary

2,2'-Bioxirane, more commonly known in the scientific community as 1,2:3,4-diepoxybutane (DEB), is a highly reactive, bifunctional electrophilic compound. Its structure, featuring two strained oxirane (epoxide) rings, makes it a potent cross-linking agent. This unique reactivity profile has established DEB as a valuable tool in diverse scientific fields, from a fundamental building block in stereoselective synthesis and a cross-linker in polymer science to a critical diagnostic agent for the rare genetic disorder Fanconi anemia.[1][2] However, this same reactivity renders it a significant carcinogen and mutagen, primarily through its action as a DNA alkylating agent.[3][4] This guide provides an in-depth exploration of this compound's physicochemical properties, synthesis, core reactivity, key applications, and essential safety protocols, designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile yet hazardous molecule.

Core Physicochemical Properties and Stereochemistry

This compound is a colorless, hydrophilic, and flammable liquid.[1][2] Its chemical identity is defined not just by its formula but by its stereochemistry, existing as a racemic mixture and distinct stereoisomers. The specific isomer used is often critical for its application, particularly in biological systems and asymmetric synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 2,2′-Bioxirane | [1] |

| Common Names | 1,2:3,4-Diepoxybutane (DEB), Butadiene diepoxide | [1][5][6] |

| Molecular Formula | C₄H₆O₂ | [5] |

| Molecular Weight | 86.09 g/mol | [1][5] |

| Density | 1.113 g/cm³ (18 °C) | [1] |

| Boiling Point | 138 °C (280 °F) | [1] |

| Melting Point | 4 °C (39 °F) | [1] |

| CAS Numbers | Isomeric Mixture: 1464-53-5 D/L (racemic): 298-18-0 (2S,2'S)- / L-form: 30031-64-2 (2R,2'R)- / D-form: 30419-67-1 meso-form: 564-00-1 | [1][7][8][9] |

The Importance of Stereoisomers